molecular formula C17H18BrNO4 B4113009 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide

Cat. No. B4113009
M. Wt: 380.2 g/mol
InChI Key: MMZXXUWCNHGQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide, also known as BDPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDPP belongs to the class of amides and has a molecular formula of C18H20BrNO4.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to induce apoptosis by activating the caspase cascade. 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide in lab experiments is that it has been shown to have low toxicity in vitro, which makes it a promising candidate for further study. However, one limitation of using 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. In cancer research, 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide could be studied further to determine its efficacy in vivo and its potential use in combination with other cancer treatments. In the field of inflammation research, 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide could be studied further to determine its potential use as an anti-inflammatory agent in various inflammatory diseases. Finally, the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide could be studied further to gain a better understanding of its effects on cellular pathways.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. 2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-11(23-14-7-4-12(18)5-8-14)17(20)19-13-6-9-15(21-2)16(10-13)22-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZXXUWCNHGQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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